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Compound of Interest

Compound Name: 1,3-Butadienal

Cat. No.: B15146362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-

crotonaldehyde, a key α,β-unsaturated aldehyde. The information presented herein is intended

to support research and development activities by providing detailed quantitative data,

experimental protocols, and visual representations of analytical workflows.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic

techniques for trans-crotonaldehyde.

Infrared (IR) and Raman Spectroscopy
Vapor-phase infrared and liquid Raman spectroscopy provide detailed information about the

vibrational modes of trans-crotonaldehyde. The s-trans conformer is the most abundant at

room temperature.

Table 1: Vibrational Frequencies and Assignments for trans-Crotonaldehyde
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Vibrational Mode
Frequency (cm⁻¹) -
IR (Vapor)

Frequency (cm⁻¹) -
Raman (Liquid)

Assignment

ν₁ 3008.5 2998 C-H stretch (vinyl)

ν₂ 2947.2 2940
CH₃ asymmetric

stretch

ν₃ 2920.8 2915 CH₃ symmetric stretch

ν₄ 2733.0 2725
C-H stretch

(aldehyde)

ν₅ 1704.5 1685 C=O stretch

ν₆ 1644.2 1640 C=C stretch

ν₇ 1448.1 1445
CH₃ asymmetric

deformation

ν₈ 1392.5 1390
C-H in-plane bend

(vinyl)

ν₉ 1381.1 1378
CH₃ symmetric

deformation

ν₁₀ 1305.8 1302 C-C stretch

ν₁₁ 1251.1 1248 C-H rock (aldehyde)

ν₁₂ 1081.7 1078 CH₃ rock

ν₁₃ 969.8 967
C-H out-of-plane bend

(vinyl)

ν₁₄ 931.1 928 C-C stretch

ν₁₅ 730.9 -
C-H out-of-plane bend

(vinyl)

ν₁₆ 540.0 538 C-C-C deformation

Data compiled from quantitative vapor-phase infrared spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of trans-

crotonaldehyde in solution.

Table 2: ¹H NMR Spectroscopic Data for trans-Crotonaldehyde

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CHO) 9.51 d 7.8

H-2 (=CH) 6.87 dq 15.6, 6.9

H-3 (=CH) 6.13 ddq 15.6, 7.8, 1.8

H-4 (CH₃) 2.18 dd 6.9, 1.8

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: ¹³C NMR Spectroscopic Data for trans-Crotonaldehyde

Carbon Chemical Shift (δ, ppm)

C-1 (CHO) 193.8

C-2 (=CH) 158.7

C-3 (=CH) 132.5

C-4 (CH₃) 18.6

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. trans-

Crotonaldehyde exhibits characteristic absorptions for its conjugated system.

Table 4: UV-Vis Absorption Data for trans-Crotonaldehyde
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Transition λmax (nm)
Molar Absorptivity
(ε, L mol⁻¹ cm⁻¹)

Solvent

π → π ~217 ~16,000 Ethanol

n → π ~320 ~25 Hexane

Note: λmax and ε values can vary slightly depending on the solvent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of trans-crotonaldehyde.

Table 5: Key Mass Spectrometry Data for trans-Crotonaldehyde

m/z Relative Intensity Proposed Fragment

70 High [M]⁺ (Molecular Ion)

69 High [M-H]⁺

41 High [M-CHO]⁺

39 Moderate [C₃H₃]⁺

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid contamination.

Place one drop of neat trans-crotonaldehyde onto the center of one salt plate.
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Carefully place the second salt plate on top, allowing the liquid to spread into a thin,

uniform film between the plates.

Data Acquisition:

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Post-Analysis:

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or

dichloromethane) and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of trans-crotonaldehyde directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference

standard (e.g., tetramethylsilane, TMS).

Gently swirl the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean NMR tube. The final liquid height

should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its depth using the gauge.
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Place the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS) with Gas Chromatography (GC)
Inlet

Sample Preparation:

Prepare a dilute solution of trans-crotonaldehyde in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation Setup:

Set the GC oven temperature program to adequately separate the analyte from any

impurities and the solvent.

Set the injector temperature and transfer line temperature to ensure efficient vaporization

and transfer of the sample without degradation.

For electron ionization (EI), a standard electron energy of 70 eV is typically used.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

The sample is vaporized in the injector, separated on the GC column, and then introduced

into the mass spectrometer's ion source.

The molecules are ionized and fragmented, and the resulting ions are separated by their

mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflows
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The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.

Sample Preparation Data Acquisition Post-Analysis

Clean Salt Plates Add Liquid Sample Assemble Plates Place in Spectrometer Acquire Background Acquire Sample Spectrum Process Spectrum Clean Plates

Click to download full resolution via product page

Caption: General workflow for Infrared (IR) spectroscopy of a liquid sample.

Sample Preparation Data Acquisition Data Analysis

Weigh Sample Dissolve in Deuterated Solvent Transfer to NMR Tube Insert into Spectrometer Lock and Shim Acquire Spectra (1H, 13C) Process FID Analyze Chemical Shifts & Coupling

Click to download full resolution via product page

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution Inject into GC-MS GC Separation Ionization Mass Analysis Detection Process Chromatogram Analyze Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
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[https://www.benchchem.com/product/b15146362#spectroscopic-data-for-trans-
crotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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